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molecular formula C19H27NO5 B8557007 (2R)-5-Phenyl-2-((1S)-1-(N-((tetrahydro-2H-pyran-2-yl)oxy)formamido)ethyl)pentanoic acid

(2R)-5-Phenyl-2-((1S)-1-(N-((tetrahydro-2H-pyran-2-yl)oxy)formamido)ethyl)pentanoic acid

Cat. No. B8557007
M. Wt: 349.4 g/mol
InChI Key: JIQQTPIMEYUPQN-CTDRKSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(NOC1CCCCO1)C(CCCc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C(CCCc1ccccc1)C(=O)O)N(C=O)OC1CCCCO1

Identifiers

REACTION_SMILES
[C:24]([O:25][CH:27]=[O:28])(=[O:26])[CH3:29].[c:1]1([CH2:7][CH2:8][CH2:9][CH:10]([C:11](=[O:12])[OH:13])[CH:14]([CH3:15])[NH:16][O:17][CH:18]2[O:19][CH2:20][CH2:21][CH2:22][CH2:23]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1>>[c:1]1([CH2:7][CH2:8][CH2:9][CH:10]([C:11](=[O:12])[OH:13])[CH:14]([CH3:15])[N:16]([O:17][CH:18]2[O:19][CH2:20][CH2:21][CH2:22][CH2:23]2)[CH:24]=[O:26])[cH:2][cH:3][cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC=O
Name
CC(NOC1CCCCO1)C(CCCc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(NOC1CCCCO1)C(CCCc1ccccc1)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccncc1

Outcomes

Product
Name
CC(C(CCCc1ccccc1)C(=O)O)N(C=O)OC1CCCCO1
Type
product
Smiles
CC(C(CCCc1ccccc1)C(=O)O)N(C=O)OC1CCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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